molecular formula C20H25NO B10839881 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine

1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine

Cat. No.: B10839881
M. Wt: 295.4 g/mol
InChI Key: SECXHJRGBAZUCO-UHFFFAOYSA-N
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Description

1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a benzyl-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine typically involves multiple steps. One common method starts with the preparation of the benzyl-phenoxy intermediate, which is then reacted with a propyl halide to form the propyl-phenoxy derivative. This intermediate is subsequently reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, or other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups at the benzylic position .

Scientific Research Applications

1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike phenoxyethanol and phenoxymethylpenicillin, this compound has a pyrrolidine ring and a benzyl-phenoxy group, making it suitable for a wider range of applications in research and industry .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-[3-(2-benzylphenoxy)propyl]pyrrolidine

InChI

InChI=1S/C20H25NO/c1-2-9-18(10-3-1)17-19-11-4-5-12-20(19)22-16-8-15-21-13-6-7-14-21/h1-5,9-12H,6-8,13-17H2

InChI Key

SECXHJRGBAZUCO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCOC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

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